ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

Description

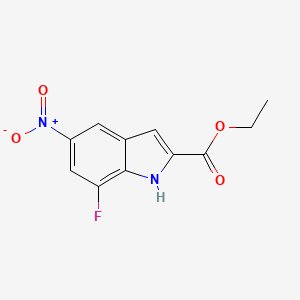

Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate is a fluorinated and nitro-substituted indole derivative. Its structure features a nitro group at the 5-position and a fluorine atom at the 7-position of the indole core, with an ethyl ester moiety at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects imparted by the nitro and fluoro groups, which influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O4/c1-2-18-11(15)9-4-6-3-7(14(16)17)5-8(12)10(6)13-9/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDPRQPDTOEPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Indole-2-carboxylic Acid Derivatives

The ethyl ester formation is commonly achieved by acid-catalyzed esterification of the corresponding indole-2-carboxylic acid. Concentrated sulfuric acid is often used as the catalyst in an ethanol solvent system to yield ethyl esters with high efficiency.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | Ethanol, concentrated H2SO4, reflux | Conversion of indole-2-carboxylic acid to ethyl indole-2-carboxylate |

This step is essential to protect the carboxylic acid and improve solubility for subsequent reactions.

Functionalization via Palladium-Catalyzed Coupling

For derivatives requiring further substitution, such as amination or arylation at the 3-position or other ring positions, the Buchwald–Hartwig reaction is employed:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 2 | Buchwald–Hartwig Coupling | Pd(OAc)2 catalyst, suitable ligands, base, aryl or alkyl amines | Introduction of amine or aryl groups at specific positions |

Representative Synthetic Scheme (Adapted from Related Indole-2-carboxylate Derivatives)

| Step | Starting Material | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 7-Fluoro-5-nitroindole-2-carboxylic acid | Ethanol, H2SO4, reflux | This compound |

| 2 | This compound | Optional: Pd-catalyzed coupling for further derivatization | Substituted ethyl indole-2-carboxylate derivatives |

Research Findings and Optimization Notes

- The esterification step is straightforward and typically yields high purity products suitable for further transformations.

- Nitration and fluorination require precise temperature and reagent control to avoid side reactions such as ring oxidation or multiple substitutions.

- The Buchwald–Hartwig amination has been demonstrated to be effective for introducing various amine substituents at the indole ring, enhancing biological activity, as shown in related indole-2-carboxylate derivatives synthesized for HIV-1 integrase inhibition studies.

- The presence of electron-withdrawing groups (fluoro and nitro) influences the reactivity of the indole ring, which must be considered when choosing reaction conditions for subsequent steps.

- Purification is generally achieved through recrystallization or chromatographic methods to ensure the removal of unreacted starting materials and side products.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Key Considerations | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Ethanol, H2SO4, reflux | Control reflux time to avoid hydrolysis | 80–95 | High purity ethyl ester obtained |

| Nitration | HNO3/H2SO4 mixture, 0–5 °C | Low temperature to prevent over-nitration | 60–85 | Regioselective nitration at C5 |

| Fluorination | Selectfluor or NFSI, mild conditions | Avoid excessive fluorination or ring damage | 50–75 | Fluorination at C7 position |

| Pd-Catalyzed Coupling | Pd(OAc)2, ligand, base, amines/aryl halides | Inert atmosphere, optimized ligand choice | 60–90 | Enables diverse functionalization |

Chemical Reactions Analysis

Types of Reactions

ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 7-fluoro-5-amino-1H-indole-2-carboxylic acid ethyl ester.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate is characterized by its unique chemical structure, which includes a nitro group and a fluorine substituent that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 250.19 g/mol. The presence of these functional groups contributes to its solubility and bioavailability, making it a candidate for various pharmacological studies.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole have been evaluated for their ability to target specific cancer pathways, potentially leading to the development of novel anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural features allow it to interact with microbial enzymes and cellular targets, demonstrating effectiveness against various bacterial strains. This property is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects. It has been hypothesized that the compound can modulate neuroinflammatory processes and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. These studies typically assess cell viability, apoptosis rates, and the mechanism of action through which the compound exerts its effects. Results indicate promising activity against tumor cells and pathogens, warranting further investigation into its therapeutic potential .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. These studies help determine the compound's bioavailability, distribution, metabolism, and excretion profiles, essential for understanding its suitability for clinical development .

Case Study: Anticancer Research

A notable study involved synthesizing various derivatives of indole compounds to evaluate their anticancer properties against breast cancer cell lines. This compound was among the most effective compounds tested, showing significant inhibition of cell growth compared to controls .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited substantial antibacterial activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate and related indole derivatives, based on evidence from synthesis, spectroscopy, and crystallography:

Key Observations:

Substituent Effects on Reactivity :

- The nitro group at the 5-position (as in this compound) enhances electrophilic substitution reactivity compared to unsubstituted indoles. This is evident in the synthesis of amide derivatives (e.g., compound 3 in ), where the nitro group stabilizes intermediates during condensation reactions .

- Fluoro vs. Methoxy Groups : The electron-withdrawing fluoro substituent (as in the target compound) increases acidity of the indole NH proton compared to the electron-donating methoxy group in its analog . This affects hydrogen-bonding interactions in crystal structures and solubility.

Spectroscopic Signatures :

- In related compounds (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide), the ¹H-NMR spectrum shows a broad singlet at δ ~12.3 ppm for the NHCO group, while the ¹³C-NMR reveals carbonyl carbons at δ ~157–190 ppm . Similar shifts are expected for the target compound.

- The nitro group typically causes deshielding of adjacent protons, as seen in analogs like ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate .

Synthetic Challenges: Yields for indole derivatives vary significantly with substituents. For example, reactions involving ethyl 5-fluoroindole-2-carboxylate and aminobenzophenones yielded 37.5% (compound 3) vs. 10% (compound 4) due to steric and electronic differences in the aryl amine . The nitro group may complicate purification, as seen in column chromatography protocols using cyclohexane/ethyl acetate mixtures .

Biological Activity

Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Fluorine atom at the 7th position

- Nitro group at the 5th position

- Ethyl ester group at the 2nd position

These modifications enhance its lipophilicity and reactivity, making it a promising candidate for drug development and research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom increases the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of related indole compounds, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM , indicating potent activity against strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Study: Cancer Cell Line Evaluation

In vitro studies have shown that derivatives of indole compounds, including this compound, exhibit significant cytotoxicity against human lung adenocarcinoma A549 cells. The mechanism involves disruption of the mitotic spindle and induction of apoptosis, marked by increased expression of pro-apoptotic factors like Bax and caspases .

Structure-Activity Relationship (SAR)

The presence of both the fluorine and nitro groups in this compound contributes to its unique biological profile. Comparative studies with similar compounds reveal that modifications to these functional groups can significantly alter biological activity.

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate | Lacks the nitro group | Reduced antimicrobial activity |

| Ethyl 7-nitroindole-2-carboxylic acid | Lacks the fluorine atom | Moderate anticancer activity |

| Ethyl 5-nitroindole-2-carboxylic acid | Lacks both fluorine and nitro groups | Minimal biological activity |

Q & A

Q. What are the common synthetic routes for ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate?

Methodological Answer: The synthesis of indole carboxylates often involves nucleophilic substitution, cyclization, or Fischer indole synthesis. For example, similar compounds like 5-fluoroindole derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF solvent systems, followed by extraction with ethyl acetate and purification via column chromatography (70:30 ethyl acetate/hexane) . For nitro-substituted indoles, nitration at the 5-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures. Post-synthesis, characterization via ¹H/¹³C/¹⁹F NMR, mass spectrometry (FAB-HRMS), and TLC is critical to confirm structure and purity .

Q. How is this compound characterized experimentally?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester CH₃ at δ 1.3–1.5 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm for indole fluorides) .

- Mass Spectrometry : FAB-HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₁₁H₈FN₂O₄: 267.0422) .

- Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of nitro-substituted indole carboxylates?

Methodological Answer: Optimization strategies include:

- Factorial Design : Systematic variation of parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, CuI catalyst concentration (0.1–1.0 equiv.) and reaction time (6–24 hours) can be tested in a 2³ factorial design .

- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error experimentation .

- Solvent Screening : Polar aprotic solvents like DMF or PEG-400 enhance solubility of nitro intermediates, improving reaction homogeneity .

Q. What are the stability and decomposition pathways of this compound under varying storage conditions?

Methodological Answer:

- Stability Analysis : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Nitro groups may undergo photoreduction, requiring amber glass storage .

- Thermal Degradation : TGA/DSC identifies decomposition temperatures (e.g., nitro compounds often degrade above 150°C).

- Hydrolytic Sensitivity : Ester hydrolysis in aqueous buffers (pH 1–13) can be quantified by tracking carboxylic acid formation via IR (C=O stretch at 1700 cm⁻¹) .

Q. How can computational tools aid in designing derivatives of this compound for biological activity studies?

Methodological Answer:

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases or oxidoreductases).

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity .

- ADMET Prediction : Tools like SwissADME estimate logP (experimental logP ~1.6 for similar indoles ), solubility, and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.